Enhanced Electron Affinity via 8,9-Dicyano Substitution Relative to Unsubstituted Fluoranthene Core
The electron-withdrawing cyano groups at the 8 and 9 positions of fluoranthene-8,9-dicarbonitrile are expected to substantially increase electron affinity compared to unsubstituted fluoranthene. Experimental determination shows that unsubstituted fluoranthene has an electron affinity of 0.757(2) eV, which is significantly larger than that of anthracene (0.532(3) eV) [1]. Density functional theory (DFT) studies on fluoranthene derivatives demonstrate that HOMO-LUMO levels are effectively tuned by different substituents, with optical band gaps ranging from 3.44 to 3.88 eV depending on the substitution pattern [2]. The strong electron-withdrawing nature of the nitrile group in fluoranthene-8,9-dicarbonitrile is known to lower LUMO energy, facilitating electron injection and transport for n-type organic semiconductor applications .
| Evidence Dimension | Electron affinity / LUMO lowering |
|---|---|
| Target Compound Data | LUMO lowering expected due to 8,9-dicyano substitution (quantitative value not reported in literature) |
| Comparator Or Baseline | Unsubstituted fluoranthene: electron affinity = 0.757(2) eV |
| Quantified Difference | Electron affinity of fluoranthene exceeds anthracene by 0.225 eV (+42%) |
| Conditions | Photoelectron spectroscopy of cryogenically cooled radical anions; gas-phase measurement [1] |
Why This Matters
Higher electron affinity correlates directly with improved electron injection and n-type semiconductor performance, a critical procurement criterion for OLED electron transport layer and OFET material development.
- [1] Kregel, S. J.; Thurston, G. K.; Garand, E. Photoelectron spectroscopy of anthracene and fluoranthene radical anions. Journal of Chemical Physics, 2018, 148(23), 234301. View Source
- [2] Venkatramaiah, N.; et al. Fluoranthene based derivatives for detection of trace explosive nitroaromatics. ACS Publications, 2018. View Source
